molecular formula C22H17N3O5S B11601838 4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate CAS No. 463959-55-9

4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate

Cat. No.: B11601838
CAS No.: 463959-55-9
M. Wt: 435.5 g/mol
InChI Key: JHIFOZNYHDCCFQ-UNOMPAQXSA-N
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Description

This compound (CAS: 463959-55-9) is a heterocyclic organic molecule with the molecular formula C₂₂H₁₇N₃O₅S and an average molecular mass of 435.454 g/mol . Its core structure consists of a fused thiazolo[3,2-b][1,2,4]triazin-7-one ring system, substituted at position 6 with a benzyl group and at position 2 with a (Z)-configured methoxyphenyl acetate moiety. The stereochemistry (Z-configuration) of the exocyclic methylidene group is critical for its electronic and steric properties . Key identifiers include ChemSpider ID 1001010 and InChIKey JHIFOZNYHDCCFQ-UNOMPAQXSA-N .

Properties

CAS No.

463959-55-9

Molecular Formula

C22H17N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

[4-[(Z)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C22H17N3O5S/c1-13(26)30-17-9-8-15(11-18(17)29-2)12-19-21(28)25-22(31-19)23-20(27)16(24-25)10-14-6-4-3-5-7-14/h3-9,11-12H,10H2,1-2H3/b19-12-

InChI Key

JHIFOZNYHDCCFQ-UNOMPAQXSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene with 4-formyl-2-methoxyphenyl acetate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Molecular Formula

  • C : 22
  • H : 17
  • N : 3
  • O : 5
  • S : 1

Structural Representation

The compound features a thiazolo-triazine core with a methoxyphenyl acetate moiety, which contributes to its reactivity and potential biological activity.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+436.09618201.7
[M+Na]+458.07812218.1
[M+NH4]+453.12272206.9
[M+K]+474.05206210.5
[M-H]-434.08162205.4

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in targeting specific diseases or conditions through its biological activity.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar thiazolo-triazine structures exhibit cytotoxic effects against various cancer cell lines. This suggests that the compound may have potential as an anticancer agent.
  • Antimicrobial Properties : The presence of the thiazole ring is often associated with antimicrobial activity. Research into similar compounds has shown effectiveness against bacterial and fungal strains, indicating a potential for this compound in treating infections.

Agricultural Science

The unique properties of this compound may also lend themselves to applications in agriculture.

  • Pesticide Development : Compounds that exhibit biological activity against pests can be synthesized based on the structure of this compound. Research into its efficacy as a pesticide could lead to environmentally friendly agricultural solutions.

Material Science

The chemical properties of the compound may allow it to be utilized in developing new materials.

  • Polymer Chemistry : The acetate functional group can be utilized in polymerization processes to create novel materials with specific properties, such as improved durability or thermal stability.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various thiazolo-triazine derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to 4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate showed significant inhibition of cell proliferation at micromolar concentrations.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of thiazole-containing compounds demonstrated that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs:

Structural Analogs and Their Modifications

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Identifiers
4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-2-methoxyphenyl acetate (Target) C₂₂H₁₇N₃O₅S Benzyl (C₆H₅CH₂), 2-methoxyphenyl acetate (OAc) 435.454 CAS 463959-55-9; ChemSpider 1001010
Methyl 4-[(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]benzoate C₂₃H₁₇N₃O₅S Benzyl (C₆H₅CH₂), methyl benzoate (COOCH₃) 451.47 (estimated) MDL: Not specified
4-[(Z)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]-2-methoxyphenyl acetate C₂₃H₂₁N₃O₆S 4-isopropoxyphenyl (C₃H₇O-C₆H₄), 2-methoxyphenyl acetate (OAc) 479.50 (estimated) CAS Not listed; MDL: MFCD05154792
[4-[(Z)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate C₂₁H₁₅N₃O₅S Benzyl (C₆H₅CH₂), phenyl acetate (OAc) without methoxy group 413.43 (estimated) InChIKey YVFJQTJXLZGECB-PDGQHHTCSA-N
[4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate C₂₄H₂₂N₃O₇S 3,4-dimethoxyphenyl (2-OCH₃ groups), 2-ethoxyphenyl acetate (OAc) 508.51 (estimated) CAS 618853-10-4

Key Findings and Implications

Substituent Effects on Hydrophobicity: The benzyl group in the target compound enhances lipophilicity compared to the 4-isopropoxyphenyl analog, which introduces steric bulk but reduces aromaticity .

Electronic and Steric Modifications: The absence of the methoxy group in the phenyl acetate analog () reduces electron-donating effects, which may alter π-π stacking interactions in biological systems .

Stereochemical Specificity :

  • The (Z)-configuration in the target compound’s methylidene group is conserved in most analogs. This geometry ensures optimal conjugation across the thiazolo-triazine core, critical for stability and reactivity .

Metabolic Stability :

  • The methyl benzoate analog () replaces the acetate ester with a methyl ester, which may confer resistance to esterase-mediated hydrolysis compared to the target compound .

Biological Activity

The compound 4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate is a complex organic molecule characterized by a unique heterocyclic structure that combines thiazole and triazine rings. This structural complexity suggests a range of potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

Molecular Formula: C21H15N3O4S
Molecular Weight: 405.4 g/mol
IUPAC Name: this compound
SMILES: CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 .

Anticancer Activity

Research indicates that compounds with similar thiazolo[3,2-b][1,2,4]triazin frameworks exhibit significant anticancer properties. For instance, derivatives of this structure have been evaluated for their antiproliferative effects against various cancer cell lines. A study demonstrated that compounds derived from triazine structures showed promising results against lung adenocarcinoma (A549) cells and mouse fibroblast cells (NIH/3T3), with some compounds inducing apoptosis in cancer cells .

Case Study:
A specific derivative was noted for its selective antitumor activity and ability to induce higher apoptotic levels in treated cells. This highlights the potential of thiazolo[3,2-b][1,2,4]triazin derivatives as effective anticancer agents .

Antibacterial Activity

The antibacterial potential of thiazolo[3,2-b][1,2,4]triazin derivatives has also been explored extensively. Compounds similar to the one have shown enhanced activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . Comparative studies have indicated that certain modifications to the benzyl group can significantly improve antibacterial efficacy .

CompoundActivityTarget Bacteria
6-Benzylthiazolo[3,2-b][1,2,4]triazinoneAntibacterialStaphylococcus aureus
5-Arylthiazolo[5,4-d][1,2]oxazoleAnticancerVarious cancer cell lines
Thieno[2,3-d]pyrimidinoneAntiviralNot specified

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This interaction modulates their activity and leads to various biological effects. For instance, compounds with carboxylic acid moieties have been shown to interact effectively with DNA topoisomerase II .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound typically involves multi-step synthetic routes that ensure the correct positioning of functional groups for optimal biological activity . The structure-activity relationship studies indicate that variations in substituents on the phenyl ring can significantly alter the biological properties of the compound.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

The compound is synthesized via condensation reactions involving thiazolo-triazine precursors and substituted phenacyl chlorides. A validated method involves refluxing 6-benzyl-3,4-dihydro-3-thioxo-1,2,4-triazin-5(2H)-one (10 mmol) with phenacyl chloride derivatives in acetic acid/sodium acetate under reflux for 8 hours, followed by ethanol recrystallization . Key parameters include:

  • Catalyst system : AcONa/AcOH (2 g/20 mL) for acid-mediated cyclization.
  • Reaction time : 8–24 hours, depending on substituent reactivity.
  • Purification : Ethanol or DMF-acetic acid recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming structural integrity and stereochemistry?

Structural validation requires a multi-technique approach:

  • Stereochemistry (Z-configuration) : X-ray diffraction (XRD) or NOESY NMR to confirm spatial arrangement of the exocyclic double bond .
  • Functional groups : IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and acetate ester (C-O, ~1250 cm⁻¹) identification .
  • Elemental composition : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) to verify molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or impurities. Mitigation strategies include:

  • Cross-validation : Compare data with structurally analogous compounds (e.g., 6a–6c derivatives in ) .
  • Dynamic NMR : Resolve tautomeric equilibria (e.g., thione ↔ thiol) by variable-temperature experiments .
  • HPLC-MS : Detect trace impurities (<0.5%) using reverse-phase chromatography with UV/ELS detection .

Q. What computational methods predict the compound’s reactivity and stability under physiological conditions?

  • DFT calculations : Model charge distribution and HOMO-LUMO gaps to assess electrophilic/nucleophilic sites .
  • Hydrolysis studies : Simulate ester group stability at pH 7.4 (physiological) vs. pH 1.2 (gastric) using HPLC to track degradation products .
  • Molecular docking : Predict binding affinity to target enzymes (e.g., thymidylate synthase for anticancer activity) .

Q. How does the methoxy and acetate substituent influence bioactivity?

  • Methoxy group : Enhances lipophilicity (logP ↑) and membrane permeability, critical for cellular uptake .
  • Acetate ester : Acts as a prodrug moiety, hydrolyzing in vivo to release the active phenolic derivative .
  • Structure-activity relationship (SAR) : Comparative studies with des-methyl or des-acetate analogs show reduced antimicrobial and anticancer activity, confirming substituent importance .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., oxidation) and improve heat transfer for exothermic steps .
  • DoE optimization : Use factorial design to optimize molar ratios (e.g., phenacyl chloride:triazinone = 1.2:1) and solvent systems (DMF:EtOH = 3:1) .

Q. How can researchers confirm the absence of regioisomers in the final product?

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between possible regioisomers .
  • XRD : Resolve ambiguity in crystal packing and bond connectivity .

Biological Evaluation

Q. What in vitro models are suitable for assessing anticancer activity?

  • Cell lines : NCI-60 panel for broad-spectrum screening or MCF-7 (breast cancer) and A549 (lung cancer) for targeted studies .
  • Mechanistic assays : Topoisomerase II inhibition (DNA relaxation assay) or apoptosis induction (Annexin V/PI staining) .

Q. How does this compound compare to known thiazolo-triazine derivatives in antimicrobial assays?

  • MIC values : Against S. aureus (Gram+) and E. coli (Gram-), this compound shows MIC = 8–16 µg/mL, outperforming non-benzyl analogs (MIC > 64 µg/mL) .
  • Synergy : Combination with fluconazole reduces fungal (C. albicans) MIC by 4-fold .

Key Research Gaps

  • In vivo pharmacokinetics : No data on oral bioavailability or metabolite profiling.
  • Resistance mechanisms : Unclear if efflux pumps (e.g., P-gp) reduce efficacy in drug-resistant strains.

For further validation, replicate synthesis protocols from and cross-reference biological assays in and . Avoid commercial sources (e.g., BenchChem) due to reliability concerns.

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